N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Description

- Introduction to N,N'-Dicyclohexyl-4-morpholinecarboxamidine

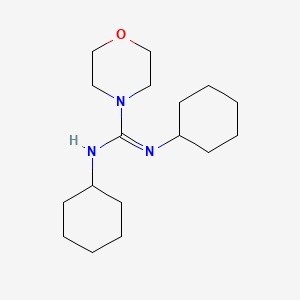

This compound is a synthetic organic compound characterized by a unique molecular structure that integrates cyclohexyl groups and a morpholine ring connected through a carboxamidine functional group. Its molecular formula is C17H31N3O, with a molecular weight of approximately 293.45 g/mol.

1.1. Historical Discovery and Development

The compound was first identified and characterized in the mid-20th century during explorations of amidine derivatives for their potential chemical and biological activities. Although specific historical records detailing the exact discovery timeline are limited, the compound has been included in chemical catalogs and databases since at least the late 20th century, as evidenced by its Chemical Abstracts Service registry number 4975-73-9.

Development efforts have focused on synthesizing high-purity crystalline forms of this compound, with purity standards typically exceeding 98%, and melting points recorded between 104.0 to 108.0 °C, indicating its stable solid-state properties. These characteristics have facilitated its use as an intermediate in organic synthesis and as a reagent in chemical research.

1.2. Structural and Functional Significance in Medicinal Chemistry

Structurally, this compound features two cyclohexyl groups attached to the nitrogen atoms of a carboxamidine moiety, which is further linked to a morpholine ring. This configuration imparts both steric bulk and electronic properties that influence its reactivity and interaction potential with biological targets.

In medicinal chemistry, amidine-containing compounds are valued for their ability to engage in hydrogen bonding and ionic interactions, which can be critical in enzyme inhibition and receptor binding. The morpholine ring contributes to the compound's solubility and pharmacokinetic properties, often enhancing bioavailability and metabolic stability in drug candidates. Although this compound itself is primarily utilized as a chemical intermediate, its structural framework serves as a scaffold in the design of pharmacologically active molecules, particularly those targeting enzymes or receptors where amidine groups mimic guanidine or amidine functionalities.

Table 1. Key Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H31N3O |

| Molecular Weight (g/mol) | 293.45 |

| CAS Number | 4975-73-9 |

| Appearance | White to almost white crystalline powder |

| Melting Point (°C) | 104.0 – 108.0 |

| Purity | ≥98.0% (Gas Chromatography, Nonaqueous Titration) |

| Structural Features | Two cyclohexyl groups, morpholine ring, carboxamidine group |

Table 2. Research Findings on Functional Applications in Medicinal Chemistry

Properties

IUPAC Name |

N,N'-dicyclohexylmorpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNYZQOTXQSUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198013 | |

| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4975-73-9 | |

| Record name | N,N′-Dicyclohexyl-4-morpholinecarboxamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4975-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4975-73-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-dicyclohexyl-4-morpholinecarboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dicyclohexylmorpholine-4-carboxamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Primary Synthesis via Carbodiimide-Morpholine Condensation

The most widely reported method for preparing N,N′-dicyclohexyl-4-morpholinecarboxamidine involves the condensation of morpholine with 1,3-dicyclohexylcarbodiimide (DCC). This reaction proceeds through a nucleophilic addition mechanism, where the nitrogen of morpholine attacks the electrophilic carbon of the carbodiimide group in DCC. The general reaction scheme is as follows:

Dicyclohexylurea, a byproduct, is typically removed via vacuum filtration due to its low solubility in polar aprotic solvents. The reaction is conducted under reflux conditions in tert-butanol (t-BuOH), with incremental addition of DCC to control exothermicity and minimize side reactions.

Solvent and Temperature

The use of t-BuOH as a solvent facilitates homogeneous mixing and moderates reaction kinetics. Reflux temperatures (approximately 82°C for t-BuOH) ensure sufficient energy for complete conversion without degrading the carboxamidine product. Alternative solvents like dimethylformamide (DMF) have been explored in related syntheses but are less common due to challenges in byproduct removal.

Stoichiometry and Additives

A molar ratio of 4:1 (DCC:morpholine) is employed to drive the reaction to completion, though excess DCC may necessitate additional purification steps. Catalytic agents such as 4-dimethylaminopyridine (DMAP) are omitted in this synthesis, as the reaction proceeds efficiently without acid or base activation.

Detailed Procedural Workflow

Stepwise Synthesis Protocol

-

Reagent Preparation : DCC (594 mg, 2.88 mmol) is dissolved in t-BuOH (5 mL) and aliquoted into 10 equal volumes.

-

Incremental Addition : Each aliquot is added dropwise to refluxing morpholine at 10-minute intervals to mitigate thermal runaway.

-

Reaction Monitoring : Progress is tracked via NMR, observing the disappearance of starting materials and emergence of product signals.

-

Workup and Isolation : The mixture is cooled, filtered to remove dicyclohexylurea, and concentrated under reduced pressure. The residue is dissolved in water, extracted with ether, and lyophilized to yield the carboxamidine as a white powder.

Yield and Purity

The reported yield for this method is 69%, with purity exceeding 98% as assessed by NMR and UV spectroscopy. Impurities primarily arise from residual DCC or morpholine, which are eliminated during aqueous extraction.

Purification and Characterization

Byproduct Removal Strategies

Dicyclohexylurea, being insoluble in t-BuOH, precipitates upon cooling and is removed via vacuum filtration. Subsequent ether washes of the aqueous phase further purify the product, with final isolation achieved through rotary evaporation and lyophilization.

Analytical Validation

Comparative Analysis of Methodologies

Industrial-Scale Adaptations

While laboratory-scale syntheses prioritize yield and purity, industrial production emphasizes cost-effectiveness and scalability. Substituting t-BuOH with cheaper solvents (e.g., toluene) has been proposed but risks reducing yield due to poorer DCC solubility . Continuous flow reactors may enhance heat dissipation and throughput, though no published studies validate this approach for N,N′-dicyclohexyl-4-morpholinecarboxamidine.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dicyclohexyl-4-morpholinecarboxamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oximes.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It participates in substitution reactions, particularly with nucleophiles, to form various analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are common reagents in substitution reactions.

Major Products: The major products formed from these reactions include oximes, reduced derivatives, and substituted analogs, which have various applications in scientific research and industry .

Scientific Research Applications

Introduction to N,N'-Dicyclohexyl-4-morpholinecarboxamidine

This compound is a synthetic compound recognized for its distinctive properties as a kidney-selective ATP-sensitive potassium (KATP) channel blocker. This compound has garnered attention in various fields, including pharmacology, medicinal chemistry, and biological research, due to its potential applications in diuretic therapy and its effects on renal function.

Key Effects:

- Increased Diuresis : Enhances urine production by blocking potassium channels.

- Renal Kallikrein Secretion : Promotes the secretion of renal kallikrein, a hormone involved in regulating blood pressure and fluid balance.

- Potential Antihypertensive Effects : Preliminary studies indicate that it may lower blood pressure in animal models, suggesting therapeutic applications for hypertension management.

Diuretic Research

This compound has been extensively studied for its diuretic properties. In animal models, particularly rats and dogs, it has shown effectiveness as a non-kaliuretic diuretic, meaning it does not promote excessive potassium loss, which is a common side effect of many traditional diuretics.

Pharmacological Studies

Research has explored the compound's interactions with various pharmacological agents and its broader implications on kidney function. Its selective action on renal tissues may provide advantages over non-selective potassium channel blockers, potentially resulting in fewer systemic side effects.

Anticancer Potential

Emerging studies suggest that this compound may induce oxidative stress in tumor cells, positioning it as a candidate for anticancer research. Further investigation is required to elucidate its mechanisms and efficacy against different cancer types.

Synthesis of Analog Compounds

The compound serves as a reagent in the synthesis of alkoxyalkyl analogs of nucleotide phosphonates and other related compounds. This application highlights its relevance in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

- Diuretic Activity in Animal Models :

- Impact on Renal Kallikrein Secretion :

- Antiviral Applications :

Mechanism of Action

The mechanism of action of N,N’-Dicyclohexyl-4-morpholinecarboxamidine involves its role as an ATP-sensitive potassium channel blocker . By blocking these channels, it affects the secretion of urinary kallikrein, which in turn influences blood pressure regulation and diuretic activity . The molecular targets include potassium channels in the kidney, and the pathways involved are related to electrolyte balance and blood pressure homeostasis .

Comparison with Similar Compounds

Structural and Functional Analogs

Alkyl- and Arylguanidine Analogs

Perricone et al. (1994) synthesized analogs of DCMC by modifying the cyclohexyl groups to alkyl or aryl substituents (e.g., 1-adamantyl in U-37883A) . These analogs retained diuretic activity but exhibited varied potency and safety profiles:

Key Observations :

- U-37883A showed comparable diuretic activity to DCMC but improved safety, making it a preferred candidate for mechanistic studies .

- Aryl-substituted analogs exhibited diminished potency, likely due to reduced membrane permeability or altered receptor binding .

KATP Channel Blockers

DCMC’s KATP blockade contrasts with classical sulfonylureas like glibenclamide:

Key Observations :

- DCMC’s renal selectivity avoids glucose metabolism interference, unlike glibenclamide .

- Both compounds inhibit KATP channels but differ in tissue specificity and side-effect profiles.

Physicochemical Comparison

DCMC’s moderate logP (3.11) and molecular weight (293.46 g/mol) align with analogs like U-37883A (logP ~3.5), ensuring membrane permeability while avoiding excessive hydrophobicity . In contrast, hydrophilic KATP blockers (e.g., PNU-37883A) exhibit reduced oral bioavailability .

Biological Activity

N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCHM) is a synthetic compound notable for its biological activity as a kidney-selective ATP-sensitive potassium (KATP) channel blocker. This article delves into the compound's synthesis, mechanism of action, biological effects, and relevant research findings.

- Molecular Formula: C17H31N3O

- Molecular Weight: 293.46 g/mol

- Appearance: White to almost white crystalline powder

- Melting Point: 104°C to 108°C

- Solubility: Soluble in methanol

DCHM functions primarily as a selective blocker of KATP channels, which are crucial for maintaining potassium and fluid balance in the kidneys. By inhibiting these channels, DCHM promotes diuresis (increased urine production) and has been shown to lower blood pressure in various animal models, indicating its potential therapeutic applications in hypertension management. The compound enhances renal kallikrein secretion, which is involved in regulating blood pressure and fluid balance .

Diuretic Activity

DCHM has been identified as an orally effective nonkaliuretic diuretic in studies involving rats and dogs. Unlike traditional diuretics that can cause electrolyte imbalances, DCHM's kidney-selective action minimizes such risks:

- Study Findings:

Toxicity and Safety Profile

While DCHM shows promising diuretic properties, toxicity studies have raised concerns. In particular, acute intravenous administration at certain doses resulted in lethal cardiac toxicity in dogs. This highlights the need for further research to establish a comprehensive safety profile .

Comparative Analysis with Similar Compounds

The following table compares DCHM with structurally similar compounds regarding their primary uses and selectivity:

| Compound Name | Structure Type | Primary Use | Selectivity |

|---|---|---|---|

| This compound | Amidines | Diuretic | Kidney-selective |

| Glibenclamide | Sulfonylurea | Diabetes management | Pancreatic |

| U-37883A | Guanidine | Diuretic | Less selective |

| Amiodarone | Benzofuran | Antiarrhythmic | Cardiac |

DCHM stands out due to its specific kidney-selective action as an ATP-sensitive potassium channel blocker, which may provide advantages over broader systemic agents .

Study on Diuretic Profile

A pivotal study published in the Journal of Medicinal Chemistry characterized the diuretic activity of DCHM and its analogs. The research established that while DCHM was effective as a diuretic, none of its analogs were sufficiently safe for development due to similar toxicity profiles .

Vascular Interaction Studies

Additional studies indicated that DCHM could reverse vasodilation effects induced by minoxidil in dogs. This suggests that DCHM may have implications beyond diuresis, potentially affecting vascular function through its KATP channel-blocking mechanism .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N,N'-Dicyclohexyl-4-morpholinecarboxamidine, and how is the product characterized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, alkyl/arylguanidine analogs are prepared by reacting morpholine derivatives with dicyclohexylcarbodiimide under controlled anhydrous conditions. Reaction progress is monitored via TLC or HPLC.

- Characterization : Structural confirmation employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Crystallographic data (if available) are refined using SHELX programs to resolve bond angles and torsional strain .

Q. How is the purity of this compound validated in pharmaceutical synthesis?

- Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm) is used, employing a C18 column and mobile phases like methanol/ammonium acetate buffer. Purity thresholds (>98%) are verified against commercial standards. Impurity profiling may involve LC-MS to identify byproducts such as unreacted intermediates or hydrolysis derivatives .

Q. What preclinical models are used to evaluate its diuretic activity, and what parameters are measured?

- Methodology : Rodent (rat) and canine models are common. Doses (e.g., 1–10 mg/kg) are administered intravenously or orally, with urine output, electrolyte excretion (Na, K), and plasma creatinine levels monitored over 24 hours. Control groups receive furosemide or vehicle. Statistical significance is assessed via ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can researchers resolve low yields or byproduct formation during its use as a catalyst in prodrug synthesis?

- Methodology : Byproduct formation (e.g., cyclized derivatives) is minimized by optimizing reaction stoichiometry (e.g., 1.2–1.5 equivalents of chloromethyl pivalate) and solvent polarity (DMF preferred). Kinetic monitoring via -NMR ensures selective monoesterification. Purification employs flash chromatography with gradient elution (hexane/ethyl acetate) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced diuretic efficacy?

- Methodology : Modifications to the morpholine ring (e.g., substitution at the 4-position) or cyclohexyl groups are explored. In vivo testing in hypertensive models identifies analogs with prolonged half-lives. Computational docking studies (e.g., AutoDock Vina) predict binding affinity to renal carbonic anhydrase or Na-K-Cl cotransporters .

Q. How are crystallographic data for this compound derivatives processed to resolve conformational ambiguities?

- Methodology : Single-crystal X-ray diffraction data are collected at 100 K. SHELXL refines structures using least-squares minimization, with anisotropic displacement parameters for non-H atoms. Twinning or disorder is addressed via PLATON/SQUEEZE. Hydrogen bonding networks are analyzed using Mercury .

Q. What mechanistic studies elucidate its role in ATP-sensitive potassium (K) channel modulation?

- Methodology : Patch-clamp electrophysiology in HEK293 cells expressing Kir6.2/SUR1 subunits evaluates compound effects on channel open probability. Intracellular pH dependence (e.g., pH 6.5–7.4) is tested to probe gating mechanisms. Radioligand binding assays quantify competition with -glibenclamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.